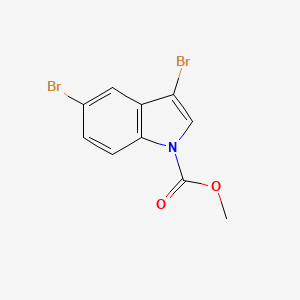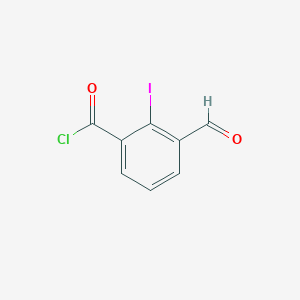![molecular formula C14H18N2 B12627547 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-45-9](/img/structure/B12627547.png)
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a compound belonging to the class of azepinoindoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a hexahydroazepine ring fused to an indole moiety, with an ethyl group attached to the second carbon of the azepine ring.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole, which can be further processed to obtain the desired azepinoindole compound.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of different catalysts, solvents, and reaction temperatures to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents like bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the development of new compounds with potential therapeutic properties. In biology, it has been investigated for its interactions with various cellular receptors and enzymes, making it a valuable tool for studying cellular signaling pathways .
In medicine, this compound has shown promise as a potential drug candidate for treating neurological disorders, such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase . Additionally, it has been explored for its anticancer properties, with studies demonstrating its ability to inhibit the proliferation of cancer cells .
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been found to exhibit affinity towards histamine H1 and serotonin 5-HT2C receptors . By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes.
In the context of Alzheimer’s disease, the compound’s inhibition of acetylcholinesterase and butyrylcholinesterase helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function . Its anticancer activity is attributed to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can be compared with other similar compounds, such as 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. These compounds share a similar core structure but differ in the substituents attached to the azepine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties. For example, the presence of the ethyl group may enhance its lipophilicity and improve its ability to cross biological membranes.
Eigenschaften
CAS-Nummer |
919120-45-9 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
2-ethyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
InChI |
InChI=1S/C14H18N2/c1-2-16-9-5-8-14-12(10-16)11-6-3-4-7-13(11)15-14/h3-4,6-7,15H,2,5,8-10H2,1H3 |
InChI-Schlüssel |
NDMJXDNSSNTTCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC2=C(C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
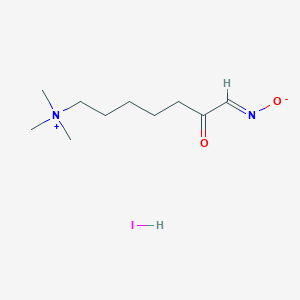
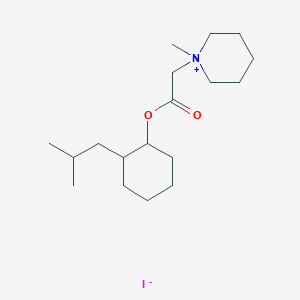
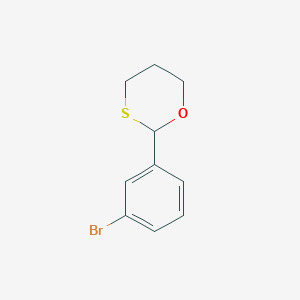

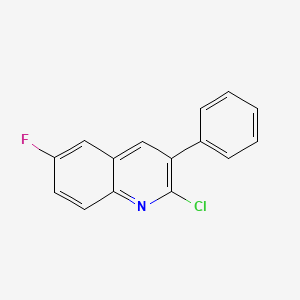
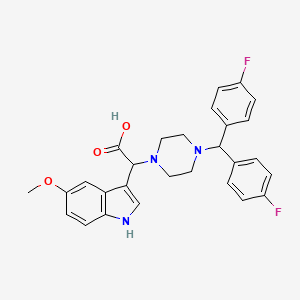
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
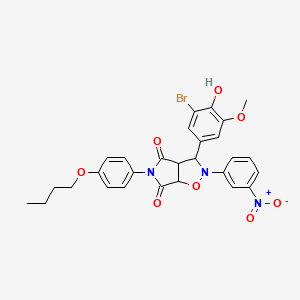
![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)
